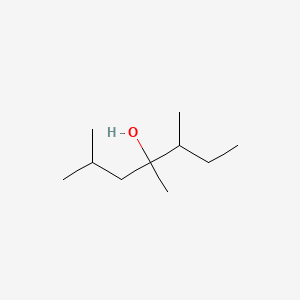![molecular formula C17H36O3S B14473012 3-[(2-Hydroxytetradecyl)sulfanyl]propane-1,2-diol CAS No. 66168-52-3](/img/structure/B14473012.png)
3-[(2-Hydroxytetradecyl)sulfanyl]propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Hydroxytetradecyl)sulfanyl]propane-1,2-diol is an organic compound that features a hydroxyl group and a sulfanyl group attached to a propane backbone. This compound is part of a class of chemicals known as diols, which are characterized by the presence of two hydroxyl groups. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxytetradecyl)sulfanyl]propane-1,2-diol typically involves multiple steps. One common method is the reaction of 1,2-epoxypropane with 2-mercaptoethanol under basic conditions to form the intermediate 3-(2-hydroxyethylthio)propan-1-ol. This intermediate can then be further reacted with tetradecyl bromide in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.
化学反応の分析
Types of Reactions
3-[(2-Hydroxytetradecyl)sulfanyl]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The sulfanyl group can be reduced to form thiols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Thiols.
Substitution: Alkylated or aminated derivatives.
科学的研究の応用
3-[(2-Hydroxytetradecyl)sulfanyl]propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[(2-Hydroxytetradecyl)sulfanyl]propane-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate enzyme activities and cellular pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,2-Propanediol: A simpler diol with two hydroxyl groups.
2-Mercaptoethanol: Contains a hydroxyl and a sulfanyl group but lacks the long alkyl chain.
Tetradecyl alcohol: Features a long alkyl chain with a single hydroxyl group.
Uniqueness
3-[(2-Hydroxytetradecyl)sulfanyl]propane-1,2-diol is unique due to the combination of a long alkyl chain, two hydroxyl groups, and a sulfanyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
66168-52-3 |
|---|---|
分子式 |
C17H36O3S |
分子量 |
320.5 g/mol |
IUPAC名 |
3-(2-hydroxytetradecylsulfanyl)propane-1,2-diol |
InChI |
InChI=1S/C17H36O3S/c1-2-3-4-5-6-7-8-9-10-11-12-16(19)14-21-15-17(20)13-18/h16-20H,2-15H2,1H3 |
InChIキー |
JUCMIDDOFZGDDI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(CSCC(CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Benzoyl-3-hydroxy-6-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14472942.png)
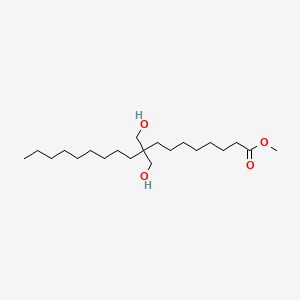
![6-[(4-Chlorobenzene-1-sulfonyl)methyl]pteridine-2,4-diamine](/img/structure/B14472950.png)
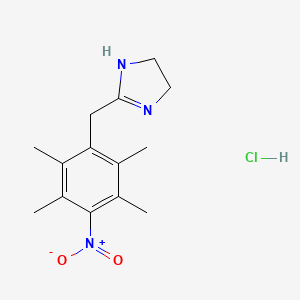
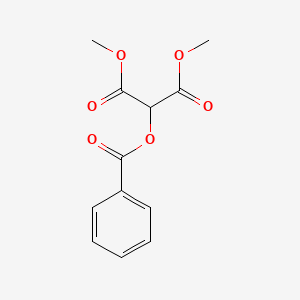
![1-[(Diethoxyphosphoryl)sulfanyl]aziridine](/img/structure/B14472966.png)

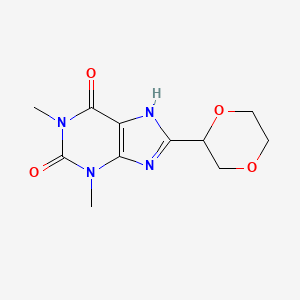
![3-Ethyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B14472991.png)
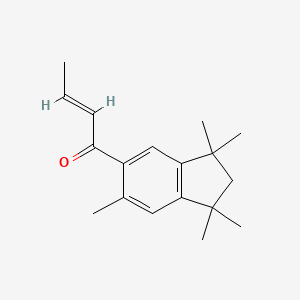
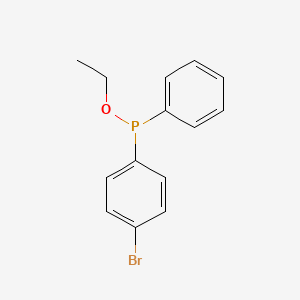
![(Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane)](/img/structure/B14473004.png)
